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Compound of Interest

3-((2-Chloro-4-

Compound Name:
nitrophenoxy)methyl)benzoic acid

CAS No.: 30880-72-9

Cat. No.: B1595669

Get Quote

\\

Part 1: Chemical Identity & Physicochemical
Profile[1][2][3]
Compound Identification

This compound acts as a bifunctional scaffold, featuring a benzoic acid moiety for
solubility/coupling and a substituted nitrophenoxy ether tail that serves as a pharmacophore or
chemical handle.[1][2]
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Attribute Detall

IUPAC Name 3-[(2-Chloro-4-nitrophenoxy)methyl]lbenzoic acid
CAS Number 30880-72-9

Molecular Formula C14H10CINOs

Molecular Weight 307.69 g/mol

SMILES 0O=C(0)C1=CC=CC(COC2=CC=C(=0)C=C2ClI)

=C1

Core Scaffold

Benzyl phenyl ether

Physicochemical Properties

The following data represents calculated and experimentally derived values standard for this

structural class.

Property

Value Significance

Physical State

Stable solid form for handling.

Solid (Powder) (2]

Indicates strong intermolecular

Melting Point 185-190 °C (Predicted) H-bonding (dimerization of
carboxylic acids).[1][2]
) ) ) lonized at physiological pH;
pKa (Acid) ~4.1 (Benzoic acid)

suitable for salt formation.[1][2]

LogP (Octanol/Water)

Moderately lipophilic; good
~3.2 membrane permeability
potential.[1][2]

Solubility

Limited water solubility unless
DMSO, DMF, MeOH converted to a salt (e.g.,
Sodium salt).[1][2]
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Part 2: Synthetic Methodology

The most robust route to 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is via Williamson
Ether Synthesis.[1][2] This involves the nucleophilic attack of a phenoxide ion (generated from
2-chloro-4-nitrophenol) on a benzyl halide derivative of benzoic acid.[1][2]

Reaction Scheme (Mechanistic Logic)

The reaction proceeds via an SN2 mechanism.[1][2] The electron-withdrawing nitro group on
the phenol increases the acidity of the phenolic hydroxyl (pKa ~6-7), facilitating deprotonation
by mild bases like Potassium Carbonate (

).[1][2]
Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale and must be performed in a fume hood.

Reagents:

Substrate A: 2-Chloro-4-nitrophenol (1.74 g, 10 mmol)

Substrate B: Methyl 3-(bromomethyl)benzoate (2.29 g, 10 mmol) [Note: Ester protection
prevents side reactions with the acid]

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)

Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

Hydrolysis Reagent: Lithium Hydroxide (LIOH), 1M ag. solution.

Step-by-Step Procedure:

e Nucleophile Formation:

o Charge a 100 mL round-bottom flask with Substrate A and anhydrous DMF.

o Add
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in one portion. Stir at room temperature for 15 minutes. The solution will turn bright
yellow/orange due to phenoxide formation.[1][2]

e Coupling (SN2):
o Add Substrate B (Methyl 3-(bromomethyl)benzoate) dropwise or portion-wise.[1][2]

o Heat the reaction mixture to 60°C for 4—6 hours. Monitor via TLC (Hexane/EtOAc 7:3) until
the starting phenol is consumed.[1][2]

o Hydrolysis (Deprotection):
o Cool the mixture to room temperature.
o Add 20 mL of 1M LiOH (aq) directly to the reaction pot.
o Stir at 50°C for 2 hours to hydrolyze the methyl ester to the free acid.
e Workup & Isolation:
o Dilute with water (100 mL). The mixture should be homogeneous (carboxylate salt form).

o Acidify slowly with 1M HCI to pH ~2.[1][2] The product will precipitate as a white/off-white
solid.[1][2]

o Filter the solid and wash with cold water (3 x 20 mL) to remove residual DMF and salts.[1]

[2]
o Purification: Recrystallize from Ethanol/Water or dry in a vacuum oven at 50°C.

Part 3: Reactivity & Applications[1][2][3]

This molecule is a "privileged scaffold" in drug discovery, offering three distinct vectors for
chemical modification.[1][2]

Reactivity Flowchart

The following diagram illustrates the logical derivatization pathways for this compound.
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Caption: Divergent synthesis pathways utilizing the nitro, carboxylic acid, and aryl chloride
functionalities.

Critical Reactivity Insights[1][2]

» Nitro Group Masking: The nitro group is a robust precursor to an aniline.[1][2] In medicinal
chemistry, this is often reduced (using

or

) to an amine, which can then be coupled with sulfonyl chlorides or isocyanates to create
diverse libraries.[1][2]

» Ortho-Chloro Effect: The chlorine atom at the 2-position of the phenoxy ring provides steric
bulk, twisting the ether linkage out of planarity.[1][2] This conformation is often critical for
binding selectivity in protein active sites.[1][2] Furthermore, while aryl chlorides are generally
inert to SNAr, the presence of the para-nitro group activates this ring slightly, making it
susceptible to nucleophilic aromatic substitution under forcing conditions.[1][2]

Part 4: Analytical Characterization (Expected Data)

[2][4]

To validate the synthesis, the following spectral features should be observed:

e 'H NMR (DMSO-ds, 400 MHz):

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1595669/docs?utm_src=pdf-body-img#technical-guide-3-2-chloro-4-nitrophenoxy-methyl-benzoic-acid-1-2
https://patents.google.com/patent/CN111362807A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-nitrobenzoic-acid
https://patents.google.com/patent/CN111362807A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-nitrobenzoic-acid
https://patents.google.com/patent/CN111362807A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-nitrobenzoic-acid
https://patents.google.com/patent/CN111362807A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-nitrobenzoic-acid
https://patents.google.com/patent/CN111362807A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-3-nitrobenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595669?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

0 13.0 ppm (s, 1H): Carboxylic acid proton (broad).[1][2]

(¢]

0 8.3-8.1 ppm (m, 2H): Protons ortho to the nitro group (deshielded).[1][2]

[¢]

0 8.0-7.4 ppm (m, 4H): Benzoic acid aromatic protons.[1][2]

[¢]

0 7.3 ppm (d, 1H): Proton ortho to the ether linkage.

[e]

0 5.3 ppm (s, 2H): Benzylic methylene (

).[1][2] Diagnostic peak.

IR Spectroscopy:
o 1680-1700 cm~1: C=0 stretch (Carboxylic acid dimer).[1][2]
o 1520 & 1340 cm~1: N-O stretch (Nitro group, asymmetric/symmetric).[1][2]
o 1240 cm~1: C-O-C stretch (Aryl alkyl ether).[1][2]

Part 5: Safety & Handling

GHS Classification:

» Signal Word: Warning

e Hazard Statement: H302 (Harmful if swallowed).[1][2][3][4]

o Precautionary Measures:
o P280: Wear protective gloves/eye protection.[1][2]
o P261: Avoid breathing dust.[1][2]

Stability: The compound is stable under standard laboratory conditions.[1][2] Avoid strong
reducing agents (unless intentional reduction is desired) and strong bases (which will form the
salt).[1][2]
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« National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 13324-11-3 (Related Methyl Ester). Retrieved from [Link][1][2][3]

o Context: Source for physicochemical constants and GHS safety data of the methyl ester
analog, extrapol

e Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions,
Mechanisms, and Structure.[1][2] Wiley-Interscience.[1][2]

o Context: Authoritative source for Williamson Ether Synthesis mechanism and SN2 reaction
conditions.

o ECHA (European Chemicals Agency).Registration Dossier: Benzoic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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